molecular formula C8H8O3 B1199172 2-Hydroxy-5-methoxybenzaldehyde CAS No. 672-13-9

2-Hydroxy-5-methoxybenzaldehyde

Cat. No. B1199172
CAS RN: 672-13-9
M. Wt: 152.15 g/mol
InChI Key: FZHSPPYCNDYIKD-UHFFFAOYSA-N
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Patent
US06670510B2

Procedure details

The oil from Example 1 was distilled at 10 mm through a 6-inch Vigreaux column. A light yellow fraction boiling at 124-129° C. was collected. The liquid chromatograph area percentage was 95% and the liquid chromatographic weight percentage was 90%. The overall assay yield based on the starting 4-methoxyphenol was 70%. The distilled oil was then converted to 2,5-dimethoxybenzaldehyde via the procedure in Comparative Example 1 (a). An 82% yield of light yellow crystals having a liquid chromatograph weight percent assay of 99.3% was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC1C=CC(O)=CC=1.C[O:11][C:12]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:13]=1[CH:14]=[O:15]>>[OH:11][C:12]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:13]=1[CH:14]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=O)C=C(C=C1)OC
Step Three
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The oil from Example 1 was distilled at 10 mm through a 6-inch Vigreaux column
CUSTOM
Type
CUSTOM
Details
A light yellow fraction boiling at 124-129° C. was collected
CUSTOM
Type
CUSTOM
Details
The overall assay yield

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.